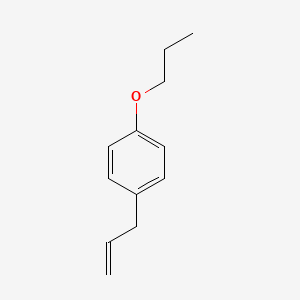

3-(4-n-Propoxyphenyl)-1-propene

Description

Contextualization within Modern Organic Chemistry

3-(4-n-Propoxyphenyl)-1-propene, also known as 4-allyl-1-propoxybenzene or estragole (B85927) propyl ether, belongs to the class of organic compounds known as allylarenes. These compounds are characterized by an allyl group (-CH₂CH=CH₂) attached to a phenyl ring. The structure of 3-(4-n-propoxyphenyl)-1-propene is distinguished by a propoxy group (-OCH₂CH₂CH₃) at the para-position of the benzene (B151609) ring.

Significance of 3-(4-n-Propoxyphenyl)-1-propene in Contemporary Chemical Scholarship

While direct and extensive research on 3-(4-n-propoxyphenyl)-1-propene is limited in publicly accessible literature, its significance can be inferred from the study of structurally similar compounds. For instance, its methyl ether analog, 4-allylanisole (estragole), is a naturally occurring compound found in various essential oils and is a subject of research in the fields of flavor chemistry and toxicology.

The study of 3-(4-n-propoxyphenyl)-1-propene is relevant for understanding structure-property relationships within the allylarene family. By comparing its properties to those of related compounds with different alkoxy groups (e.g., methoxy (B1213986), ethoxy), researchers can gain insights into how the size and nature of the alkyl chain in the ether linkage affect physical characteristics such as boiling point and solubility, as well as its chemical reactivity.

Detailed Research Findings

Detailed experimental data for 3-(4-n-Propoxyphenyl)-1-propene is not widely available. However, based on the principles of organic chemistry and data from analogous compounds, we can discuss its likely synthesis and expected spectroscopic characteristics.

A probable synthetic route for 3-(4-n-propoxyphenyl)-1-propene would involve a Grignard reaction. This would likely start with the formation of a Grignard reagent from 4-bromo-1-propoxybenzene. This organomagnesium compound would then be reacted with allyl bromide to yield the final product, 3-(4-n-propoxyphenyl)-1-propene. This method is a common and effective way to form carbon-carbon bonds and is used for the synthesis of similar allylarenes. prepchem.com

Chemical and Physical Properties

Below is a table of the basic chemical properties of 3-(4-n-Propoxyphenyl)-1-propene. It should be noted that physical properties such as boiling point and density have not been experimentally determined and reported in the literature.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 1-Allyl-4-propoxybenzene |

| Canonical SMILES | CCCOC1=CC=C(C=C1)CC=C |

| InChI Key | InChIKey=N/A |

Spectroscopic Data

The spectroscopic data for 3-(4-n-propoxyphenyl)-1-propene has not been explicitly published. However, the expected features in its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on its structure and by analogy to similar compounds like 4-allylanisole. utah.edu

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons of the propoxy group, the allyl group, and the aromatic ring.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (ortho to -OCH₂CH₂CH₃) | ~6.8 | Doublet |

| Aromatic (meta to -OCH₂CH₂CH₃) | ~7.1 | Doublet |

| Allyl (-CH=) | ~5.9 | Multiplet |

| Allyl (=CH₂) | ~5.0 | Multiplet |

| Allyl (-CH₂-) | ~3.3 | Doublet |

| Propoxy (-OCH₂-) | ~3.9 | Triplet |

| Propoxy (-CH₂-) | ~1.8 | Sextet |

| Propoxy (-CH₃) | ~1.0 | Triplet |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic (C-O) | ~158 |

| Aromatic (C-C-allyl) | ~132 |

| Aromatic (CH, ortho to -OCH₂CH₂CH₃) | ~114 |

| Aromatic (CH, meta to -OCH₂CH₂CH₃) | ~129 |

| Allyl (-CH=) | ~138 |

| Allyl (=CH₂) | ~115 |

| Allyl (-CH₂-) | ~40 |

| Propoxy (-OCH₂-) | ~70 |

| Propoxy (-CH₂-) | ~23 |

| Propoxy (-CH₃) | ~11 |

Expected Infrared (IR) Spectral Data

The IR spectrum of 3-(4-n-propoxyphenyl)-1-propene is expected to show characteristic absorption bands for its functional groups. libretexts.org

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Alkyl C-H stretch | 2960-2850 |

| C=C stretch (alkene) | ~1640 |

| C=C stretch (aromatic) | ~1600, ~1500 |

| C-O stretch (ether) | ~1250 |

| =C-H bend (alkene) | ~990, ~910 |

| C-H bend (aromatic) | ~830 (para-disubstituted) |

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-4-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-5-11-6-8-12(9-7-11)13-10-4-2/h3,6-9H,1,4-5,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAVFJDJSGJWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 4 N Propoxyphenyl 1 Propene

Overview of Established Synthetic Routes

The primary routes for synthesizing 3-(4-n-propoxyphenyl)-1-propene often involve two key transformations: the formation of the carbon-carbon bond to attach the allyl group to the aromatic ring and the formation of the ether linkage to introduce the propoxy group. These can be achieved in different sequences.

One common strategy is the allylation of a pre-functionalized phenol (B47542) . This involves reacting a phenol derivative, such as 4-propoxyphenol, with an allylating agent. Another major pathway is the functionalization of an existing allylbenzene (B44316) structure , where a compound like allylbenzene is first synthesized and then the propoxy group is introduced onto the phenyl ring.

Cross-coupling reactions, such as the Heck or Suzuki reactions, are also prominent methods for forming the crucial carbon-carbon bond between the aromatic ring and the propene moiety. chemistry.coachpitt.edu These reactions offer a high degree of control and are widely used in modern organic synthesis.

Precursor Synthesis and Derivatization Approaches

The synthesis of 3-(4-n-propoxyphenyl)-1-propene relies on the availability of key precursors. The primary precursors include:

4-Propoxyphenol : This can be synthesized via the Williamson ether synthesis, reacting hydroquinone (B1673460) with a propyl halide in the presence of a base.

Allyl Halides : Allyl bromide or allyl chloride are common commercially available reagents used for allylation reactions. prepchem.com

Aryl Halides or Triflates : For cross-coupling reactions, precursors like 1-bromo-4-propoxybenzene (B1272176) or the corresponding triflate are required. These are typically prepared from 4-propoxyphenol.

Allylboronic Acids or Esters : These are essential for Suzuki coupling reactions and can be prepared from the corresponding allyl Grignard reagent and a trialkyl borate.

Derivatization of these precursors is often necessary to facilitate specific reactions. For instance, the conversion of a phenol to a phenolate (B1203915) in situ increases its nucleophilicity for allylation. universiteitleiden.nl Similarly, the conversion of an aryl alcohol to a halide or triflate activates the aromatic ring for cross-coupling.

Carbon-Carbon Bond Formation in 3-(4-n-Propoxyphenyl)-1-propene Synthesis

The formation of the C-C bond between the phenyl ring and the propene group is a critical step. Several powerful methods are employed:

Friedel-Crafts Alkylation : While a classic method, its application here can be limited by regioselectivity issues and the potential for rearrangement of the allyl group.

Grignard Reaction : The reaction of a p-propoxy-phenylmagnesium halide with an allyl halide, such as allyl bromide, is a direct method for forming the desired bond. prepchem.com

Heck Reaction : This palladium-catalyzed reaction couples an aryl halide (e.g., 1-bromo-4-propoxybenzene) with propene. chemistry.coach It is known for its high stereospecificity, typically yielding the trans-alkene. chemistry.coach

Suzuki Coupling : This involves the palladium-catalyzed reaction of an aryl boronic acid (e.g., 4-propoxyphenylboronic acid) with an allyl halide. chemistry.coach

Allylation of Phenols : Direct C-allylation of phenols can be achieved using transition metal catalysts. acs.orgrsc.org This method can offer high regioselectivity, favoring the para-substituted product. acs.orgacs.org

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

| Grignard Reaction | p-Propoxyphenylmagnesium bromide + Allyl bromide | - | Direct, but requires anhydrous conditions. prepchem.com |

| Heck Reaction | 1-Bromo-4-propoxybenzene + Propene | Palladium catalyst, Base | High stereoselectivity for trans-alkene. chemistry.coach |

| Suzuki Coupling | 4-Propoxyphenylboronic acid + Allyl halide | Palladium catalyst, Base | Tolerant of many functional groups. chemistry.coach |

| Direct C-Allylation | 4-Propoxyphenol + Allyl source | Transition metal catalyst | Can be highly regioselective. acs.orgrsc.org |

Strategies for Aromatic Functionalization with Propoxy Group

The introduction of the n-propoxy group onto the aromatic ring is another crucial transformation. The most common and effective method is the Williamson ether synthesis . This reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from a propyl halide (e.g., n-propyl bromide or iodide).

Key considerations for this reaction include:

Base : A suitable base, such as sodium hydroxide, potassium carbonate, or sodium hydride, is required to deprotonate the phenol.

Solvent : Polar aprotic solvents like DMF or DMSO can accelerate the reaction.

Reaction Conditions : The reaction is typically heated to ensure a reasonable reaction rate.

Catalytic Systems Employed in the Synthesis of 3-(4-n-Propoxyphenyl)-1-propene

Catalysis plays a pivotal role in many of the synthetic routes to 3-(4-n-propoxyphenyl)-1-propene, particularly in cross-coupling and allylation reactions.

Palladium Catalysts : Palladium complexes are the most widely used catalysts for Heck and Suzuki reactions. Common catalyst precursors include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄. rsc.org The choice of ligands, such as phosphines, is crucial for tuning the catalyst's activity and selectivity. universiteitleiden.nl For aqueous media, water-soluble catalysts with sulfonated phosphine (B1218219) ligands have been developed. universiteitleiden.nl

Ruthenium Catalysts : Ruthenium-based catalysts, such as RuCp*(MeCN)₃, have shown excellent activity in allylation reactions. universiteitleiden.nl They can be highly regioselective, though this can be dependent on the substrate. universiteitleiden.nl

Rhodium and Iridium Catalysts : Rhodium(I) and Iridium complexes have also been reported to catalyze O-allylation of phenols. universiteitleiden.nl

Indium Catalysts : Commercially available and low-cost In(OTf)₃ has been used to catalyze the C-H allylation of phenols with vinyldiazo compounds, offering high regioselectivity. rsc.org

Nickel Catalysts : Nickel-catalyzed allylation of phenols has been explored, providing access to chiral allyl aryl ethers. researchgate.net

| Catalyst System | Reaction Type | Key Advantages |

| Palladium(0) complexes | Heck, Suzuki, Allylation | High efficiency, good functional group tolerance. chemistry.coachrsc.org |

| Ruthenium complexes | Allylation | Excellent catalysts for allylation, can be highly regioselective. universiteitleiden.nl |

| Indium(III) triflate | C-H Allylation | Low cost, high regioselectivity. rsc.org |

| Nickel complexes | Allylation | Useful for enantioselective synthesis. researchgate.net |

Optimization of Reaction Parameters for Enhanced Synthesis

To maximize the yield and purity of 3-(4-n-propoxyphenyl)-1-propene, careful optimization of reaction parameters is essential.

Temperature : Higher temperatures generally increase reaction rates but can sometimes lead to side reactions or catalyst decomposition. For instance, in Heck reactions, temperatures around 120-150°C are often employed. researchgate.netresearchgate.net

Solvent : The choice of solvent can significantly impact reaction outcomes. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used in Heck reactions to stabilize the palladium catalyst. researchgate.netnumberanalytics.com

Base : In cross-coupling reactions, a base is necessary to neutralize the acid generated during the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃) and acetates (e.g., NaOAc). researchgate.netnumberanalytics.com

Catalyst Loading : The amount of catalyst used is a critical factor. While higher catalyst loading can increase reaction rates, it also adds to the cost. Optimization aims to find the lowest effective catalyst concentration. acs.orgresearchgate.net

Additives : Additives can enhance reaction efficiency. For example, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial in Heck reactions. rsc.org

Regioselective and Stereoselective Considerations in 3-(4-n-Propoxyphenyl)-1-propene Synthesis

Controlling the regioselectivity and stereoselectivity is crucial for obtaining the desired isomer of 3-(4-n-propoxyphenyl)-1-propene.

Regioselectivity :

In the allylation of phenols , a key consideration is C- vs. O-allylation. The choice of catalyst and reaction conditions can direct the reaction towards either the C-allylated product (forming the C-C bond) or the O-allylated product (forming the ether). acs.org The C-allylated product is often the thermodynamic product, while the O-allylated product is the kinetic product. acs.org Friedel-Crafts type allylations of phenols often show high para-selectivity. acs.org

In Heck reactions , the regioselectivity of the addition to the double bond is typically controlled by steric and electronic factors, with the aryl group adding to the less substituted carbon of the alkene.

Stereoselectivity :

The Heck reaction is known for its high trans-selectivity, meaning the resulting alkene predominantly has the E-configuration. chemistry.coach

In the allylation of phenols using palladium catalysts, the reaction can be stereospecific, with the stereochemistry of the product depending on the starting allyl ester carbonate. acs.org

Reaction Mechanisms and Reactivity Studies of 3 4 N Propoxyphenyl 1 Propene

Electrophilic Addition Reactions of the 1-Propene Moiety

The π-bond of the alkene in 3-(4-n-propoxyphenyl)-1-propene is electron-rich, making it susceptible to attack by electrophiles. libretexts.org This initiates an electrophilic addition reaction, which typically proceeds in a two-step mechanism involving a carbocation intermediate. pressbooks.publibretexts.org

When an unsymmetrical reagent like a hydrogen halide (HX) adds across the double bond of 3-(4-n-propoxyphenyl)-1-propene, the reaction is highly regioselective. This selectivity is dictated by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uklumenlearning.com This rule is a consequence of the relative stability of the possible carbocation intermediates formed during the reaction. lumenlearning.com

In the case of 3-(4-n-propoxyphenyl)-1-propene, protonation can lead to two different carbocations: a primary carbocation at the terminal carbon or a more stable secondary carbocation adjacent to the aromatic ring. The secondary carbocation is significantly stabilized by resonance with the adjacent benzene (B151609) ring (a benzylic carbocation), making it the predominantly formed intermediate. chemguide.co.uk Consequently, the nucleophile (X⁻) attacks this more stable carbocation.

Table 1: Regioselectivity of Electrophilic Addition to 3-(4-n-Propoxyphenyl)-1-propene

| Reactant | Possible Carbocation Intermediates | Stability | Predicted Major Product |

| 3-(4-n-Propoxyphenyl)-1-propene + HBr | 1. Primary (at C3 of propene chain) 2. Secondary, Benzylic (at C2 of propene chain) | Secondary, Benzylic >> Primary | 2-Bromo-1-(4-n-propoxyphenyl)propane |

Regarding stereochemistry, if the electrophilic addition creates a new chiral center and the starting materials and catalysts are achiral, the reaction will produce a racemic mixture of enantiomers. libretexts.org The carbocation intermediate is trigonal planar, allowing the nucleophile to attack from either face with roughly equal probability. libretexts.org

The mechanism of electrophilic addition to alkenes proceeds through a carbocation intermediate. masterorganicchemistry.comdoubtnut.com The formation of this intermediate is the rate-determining step of the reaction. pressbooks.pub For 3-(4-n-propoxyphenyl)-1-propene, the attack of an electrophile (E⁺) on the double bond leads to the formation of the more stable secondary benzylic carbocation.

This intermediate is stabilized by two main factors:

Inductive Effect: The alkyl groups attached to the carbocation donate electron density.

Resonance Effect: The adjacent aromatic ring delocalizes the positive charge through resonance, providing significant stabilization.

Carbocation rearrangements, such as hydride or alkyl shifts, can occur if they lead to a more stable carbocation. masterorganicchemistry.com However, in the case of the secondary benzylic carbocation formed from 3-(4-n-propoxyphenyl)-1-propene, a rearrangement is unlikely. This intermediate is already highly stabilized by resonance with the phenyl ring, and a simple hydride shift would not produce a more stable carbocation.

Electrophilic addition reactions are typically two-step processes, each with its own transition state. libretexts.org The first step, the formation of the high-energy carbocation intermediate, has a higher activation energy and is therefore the slow, rate-determining step. pressbooks.publibretexts.org The second step, the rapid attack of the nucleophile on the carbocation, has a much lower activation energy. pressbooks.pub

Table 2: Qualitative Comparison of Reaction Rates for Electrophilic Addition

| Alkene | Relative Rate of Addition | Reason for Rate Difference |

| Ethene | Slowest | Forms a primary carbocation. |

| Propene | Intermediate | Forms a more stable secondary carbocation. |

| 3-(4-n-Propoxyphenyl)-1-propene | Fastest | Forms a highly stabilized secondary, benzylic carbocation; the ring is activated by the propoxy group. |

Reactions of the Aromatic Ring System in 3-(4-n-Propoxyphenyl)-1-propene

The benzene ring in 3-(4-n-propoxyphenyl)-1-propene can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The rate and position of this substitution are controlled by the substituents already present on the ring.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/Lewis acid), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The general mechanism involves two steps:

Attack by the electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is slow and rate-determining as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. This step is fast. masterorganicchemistry.com

The benzene ring in 3-(4-n-propoxyphenyl)-1-propene has two substituents: an n-propoxy group (-OCH₂CH₂CH₃) and an allyl group (-CH₂CH=CH₂), which are located para to each other. Their electronic effects determine the position of further electrophilic attack.

n-Propoxy Group: This is an alkoxy group, which is a strong activating group. It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but a much stronger electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. shaalaa.comyoutube.com This strong +R effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring more reactive towards electrophiles than benzene itself. shaalaa.comyoutube.com It is an ortho, para-director.

Allyl Group: This is an alkyl-type group, which is a weak activating group. It donates electron density primarily through a weak inductive effect (+I). It is also an ortho, para-director.

Since the two groups are para to each other, the directing effects combine. The n-propoxy group is a much stronger activator than the allyl group. Therefore, it will primarily control the position of substitution. The positions ortho to the powerful n-propoxy group are the most activated and sterically accessible sites for electrophilic attack.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| n-Propoxy (-OR) | +R >> -I | Strongly Activating shaalaa.comyoutube.com | Ortho, Para youtube.com |

| Allyl (-R) | +I | Weakly Activating | Ortho, Para |

| Combined Effect | Dominant +R from n-propoxy | Strongly Activating | Substitution primarily at positions ortho to the n-propoxy group |

The resonance stabilization of the arenium ion intermediate is greatest when the electrophile adds to the positions ortho to the n-propoxy group, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, providing exceptional stability. youtube.com

Reactivity Modulations by the n-Propoxy Group

The n-propoxy group (–OCH₂CH₂CH₃) significantly influences the reactivity of the aromatic ring in 3-(4-n-propoxyphenyl)-1-propene. This influence is a combination of two electronic effects: the resonance effect and the inductive effect.

The oxygen atom in the n-propoxy group possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect). lasalle.edu This donation of electron density increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions relative to the alkoxy group. lasalle.edu Consequently, the ring becomes more susceptible to attack by electrophiles. This makes the compound more reactive towards electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene. numberanalytics.com Groups that donate electrons into a π system, like the n-propoxy group, are known as activating groups. wikipedia.org

The directing effect of the n-propoxy group is also a crucial aspect of its reactivity modulation. Due to the enhanced electron density at the ortho and para positions, electrophiles will preferentially attack these sites. Therefore, the n-propoxy group is considered an ortho, para-director for electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org

Table 1: Electronic Effects of the n-Propoxy Group

| Electronic Effect | Description | Impact on Aromatic Ring |

| Resonance Effect (+M) | Donation of lone pair electrons from the oxygen atom into the aromatic π system. | Increases electron density, especially at ortho and para positions. lasalle.edu |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the electronegativity of oxygen. | Decreases electron density across the ring. lasalle.edu |

| Net Effect | The resonance effect outweighs the inductive effect. | Overall activation of the ring and ortho, para-directing. libretexts.orgmasterorganicchemistry.com |

Free Radical Initiated Reactions involving the 1-Propene Unit

The 1-propene (or allyl) group, –CH₂CH=CH₂, is another reactive center in the 3-(4-n-propoxyphenyl)-1-propene molecule. This unit is particularly susceptible to reactions initiated by free radicals.

Free radical addition is a common reaction for alkenes. In the presence of a radical initiator, a radical species can add across the double bond of the propene unit. For instance, the gas-phase thermal addition of trifluoroiodomethane to propene has been shown to proceed via a free-radical chain reaction. rsc.org This type of reaction involves an initiation step where the radical is formed, a propagation step where the radical adds to the alkene and generates a new radical, and a termination step where radicals combine.

The allyl position (the carbon atom adjacent to the double bond) is also a site of significant reactivity in free radical reactions. The C-H bonds at the allylic position are weaker than typical vinylic or aliphatic C-H bonds. This is because the resulting allylic radical is stabilized by resonance, with the unpaired electron delocalized over the three-carbon allyl system. Consequently, hydrogen abstraction from the allylic position can occur readily in the presence of free radicals, leading to the formation of a resonance-stabilized allylic radical. This radical can then participate in further reactions, such as oxidation or coupling.

Computational Probes into Reaction Transition States and Pathways

Computational chemistry provides valuable insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For molecules like 3-(4-n-propoxyphenyl)-1-propene, computational methods can be employed to model various reactions.

Density Functional Theory (DFT) is a common computational method used to investigate reaction mechanisms. For instance, studies on similar systems, like the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, have utilized DFT calculations (e.g., at the wb97xd/6-311+G(d,p) level of theory) to determine the kinetic and thermodynamic parameters of different reaction pathways. mdpi.com Such calculations can identify transition state structures, which represent the highest energy point along a reaction coordinate, and intermediates. mdpi.com

In the context of 3-(4-n-propoxyphenyl)-1-propene, computational studies could elucidate the energetics of electrophilic attack at the ortho and para positions, confirming the directing effects of the n-propoxy group. These studies can quantify the activation barriers for different electrophiles, providing a deeper understanding of the reaction kinetics. researchgate.net

For reactions involving the propene unit, computational models can explore the transition states of free radical addition or hydrogen abstraction. For example, computational studies on ene-type reactions of substituted propenes have shown that reaction barriers are influenced by steric and electronic effects of the substituents. researchgate.net Similar computational approaches could be applied to 3-(4-n-propoxyphenyl)-1-propene to predict how the 4-n-propoxyphenyl group influences the stability of radical intermediates and the energy of transition states in free radical processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 N Propoxyphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

While specific experimental ¹H NMR data for 3-(4-n-propoxyphenyl)-1-propene is not available, a theoretical analysis would anticipate distinct signals corresponding to the various proton environments within the molecule. The aromatic protons on the benzene (B151609) ring would appear as a set of doublets, characteristic of a 1,4-disubstituted pattern. The protons of the n-propoxy group would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the ether oxygen. The allyl group would exhibit the most complex signals: a multiplet for the methine proton, and two distinct multiplets for the terminal vinyl protons, all coupled to each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

Similarly, no experimental ¹³C NMR data has been found. A predicted spectrum would show distinct signals for each unique carbon atom. This would include four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), three signals for the n-propoxy group, and three signals for the allyl group, including two in the alkene region.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle. A COSY (Correlation Spectroscopy) experiment would be expected to show correlations between adjacent protons, for instance, within the n-propoxy chain and between the protons of the allyl group. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would link each proton to its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which would be crucial in confirming the connectivity between the propoxy group, the phenyl ring, and the allyl group. Without experimental data, these expected correlations remain theoretical.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Modes and Functional Group Identification

An IR spectrum of 3-(4-n-propoxyphenyl)-1-propene would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, C-O stretching for the ether linkage, and specific vibrations associated with the alkene and aromatic moieties.

Characteristic Absorptions of Alkene and Aromatic Moieties

The alkene group would be identified by a C=C stretching absorption around 1645 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. The out-of-plane bending vibrations of the vinyl group would also give rise to characteristic bands. The aromatic ring would be evidenced by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching vibrations also above 3000 cm⁻¹. The substitution pattern on the benzene ring could be further supported by the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending bands below 900 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For a compound with the molecular formula C₁₁H₁₄O, such as 3-(4-n-Propoxyphenyl)-1-propene, the theoretical exact mass can be calculated. As a direct analog, the closely related isomer estragole (B85927) (C₁₀H₁₂O) has a known exact mass of 148.0888 g/mol . massbank.eumassbank.eunih.gov An experimentally determined HRMS value that matches this theoretical calculation to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 1: Illustrative HRMS Data for Isomer with Formula C₁₀H₁₂O

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | massbank.eumassbank.eu |

| Theoretical Exact Mass | 148.088815 g/mol | massbank.eu |

| Experimental Exact Mass (Estragole) | 148.08882 g/mol | massbank.eu |

This data is for the isomer estragole and serves to illustrate the principle of precise mass determination by HRMS.

In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure.

For a molecule like 3-(4-n-Propoxyphenyl)-1-propene, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would be predicted to show losses of key structural fragments. For the illustrative isomer estragole (4-allylanisole), the molecular ion peak at m/z 148 is the most abundant (the base peak). researchgate.net Key fragmentation pathways observed for estragole that would be analogous for 3-(4-n-Propoxyphenyl)-1-propene include:

Loss of an alkyl radical from the ether: Cleavage of the propyl group would result in a significant fragment ion.

Rearrangement and cleavage of the propene group: The allyl group can undergo rearrangement, leading to characteristic fragment ions.

Formation of a tropylium (B1234903) ion: A common fragmentation for alkylbenzenes is the formation of a stable tropylium ion at m/z 91. researchgate.net

Presence of the benzene ring: A peak at m/z 77 is indicative of a phenyl group. researchgate.net

Table 2: Illustrative Mass Spectrometry Fragmentation Data for Estragole (Isomer of 3-(4-n-Propoxyphenyl)-1-propene)

| m/z Value | Proposed Fragment Identity | Significance | Reference |

| 148 | [M]⁺ (Molecular Ion) | Confirms molecular weight | researchgate.netresearchgate.net |

| 117 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) group (illustrative for alkoxy group loss) | researchgate.net |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a substituted benzene ring | researchgate.net |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicates a benzene ring | researchgate.net |

This fragmentation data for estragole illustrates how the fragmentation pattern can be used to deduce the structural components of an aromatic ether with an allyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems.

The structure of 3-(4-n-Propoxyphenyl)-1-propene contains a benzene ring, which is a chromophore—the part of a molecule responsible for its color by absorbing light. The electronic system of the benzene ring is conjugated with the p-orbitals of the ether oxygen and the π-bond of the propene group. This extended conjugated system influences the energy of electronic transitions.

The absorption of UV light in this molecule is primarily due to π → π* transitions, where an electron is excited from a bonding π-orbital to an antibonding π*-orbital. shu.ac.uklibretexts.org The presence of the alkoxy group (n-propoxy) on the benzene ring, an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

For the related compound anethole (B165797), which also possesses a conjugated system of a substituted benzene ring, the maximum absorbance (λmax) is observed at approximately 259 nm. ajol.infobioline.org.brresearchgate.net It is expected that 3-(4-n-Propoxyphenyl)-1-propene would have a similar UV-Vis absorption profile.

Table 3: Illustrative UV-Vis Absorption Data

| Compound | λmax (nm) | Electronic Transition Type | Solvent | Reference |

| Anethole (isomer) | 259 | π → π* | Methanol/Water | ajol.infobioline.org.brresearchgate.net |

The λmax for anethole is presented to illustrate the typical absorption region for the chromophoric system present in 3-(4-n-Propoxyphenyl)-1-propene.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details.

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with very high precision. ncl.ac.ukmdpi.com

For 3-(4-n-Propoxyphenyl)-1-propene, a single-crystal X-ray structure would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-C and C-O bonds in the propoxy and propene substituents.

The bond angles throughout the molecule.

The conformation of the n-propoxy and propene side chains relative to the plane of the benzene ring.

Intermolecular interactions, such as van der Waals forces or π-stacking, in the crystal lattice.

While specific crystallographic data for 3-(4-n-Propoxyphenyl)-1-propene is not available, a crystal structure for its isomer, anethole, has been deposited in the Crystallography Open Database, demonstrating that such molecules can be characterized by this method. nih.gov

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Structural Parameter | Significance |

| Atomic Coordinates | Defines the precise position of each atom in 3D space. |

| Bond Lengths | Confirms the nature of chemical bonds (single, double, aromatic). |

| Bond Angles | Determines the local geometry around each atom. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

Elucidation of Molecular Packing and Intermolecular Interactions

A definitive analysis of the molecular packing and intermolecular forces governing the solid-state structure of 3-(4-n-Propoxyphenyl)-1-propene would necessitate single-crystal X-ray diffraction (SC-XRD) data. This powerful technique provides precise atomic coordinates, allowing for the detailed characterization of the crystal lattice and the identification of key intermolecular interactions.

In the absence of experimental data, one can hypothesize the types of interactions that might be present. The molecule possesses a phenyl ring, a propene tail, and a propoxy group, suggesting the potential for various non-covalent interactions. These could include:

π-Interactions: The presence of the aromatic phenyl ring could lead to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. Additionally, C-H···π interactions, involving the hydrogen atoms of the propene or propoxy groups and the phenyl ring, are also plausible.

Dipole-Dipole Interactions: The ether linkage in the propoxy group introduces a dipole moment, which could lead to dipole-dipole interactions, influencing the orientation of molecules within the crystal lattice.

To visualize and quantify these potential interactions, computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) would be invaluable. These analyses, performed on theoretically optimized crystal structures, could provide insights into the relative contributions of different types of intermolecular contacts.

Table 1: Potential Intermolecular Interactions in 3-(4-n-Propoxyphenyl)-1-propene

| Interaction Type | Contributing Moieties | Potential Significance |

| London Dispersion Forces | Entire Molecule | High |

| π-π Stacking | Phenyl Rings | Moderate |

| C-H···π Interactions | Propene/Propoxy C-H & Phenyl Ring | Moderate |

| Dipole-Dipole Interactions | Propoxy Group | Low to Moderate |

Synergistic Application of Spectroscopic Techniques for Comprehensive Characterization

A thorough characterization of 3-(4-n-Propoxyphenyl)-1-propene would rely on the synergistic use of multiple spectroscopic techniques, each providing complementary information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be crucial for confirming the proton environment in the molecule. The chemical shifts and coupling constants of the signals for the aromatic protons, the vinyl protons of the propene group, and the aliphatic protons of the propoxy and allyl groups would provide a detailed map of the molecule's connectivity.

¹³C NMR spectroscopy would identify the number of unique carbon environments, confirming the presence of the aromatic ring, the double bond, and the aliphatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for:

C=C stretching of the alkene and aromatic ring.

C-O-C stretching of the ether linkage.

=C-H and C-H stretching of the aromatic, vinyl, and aliphatic groups.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help to confirm the molecular structure.

The combination of these techniques would allow for an unambiguous structural assignment. For instance, while IR spectroscopy might confirm the presence of an ether and an alkene, NMR spectroscopy would be essential to determine the precise arrangement of these groups on the phenyl ring and the length of the alkyl chains.

Table 2: Expected Spectroscopic Data for 3-(4-n-Propoxyphenyl)-1-propene

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Signals for aromatic, vinyl, and aliphatic protons with specific chemical shifts and coupling patterns. | Connectivity and stereochemistry of protons. |

| ¹³C NMR | Distinct signals for aromatic, alkene, and aliphatic carbons. | Carbon skeleton and functional group presence. |

| IR | Characteristic absorption bands for C=C, C-O-C, and C-H bonds. | Identification of functional groups. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight; characteristic fragment ions. | Confirmation of molecular formula and structural fragments. |

Theoretical and Computational Chemistry Studies of 3 4 N Propoxyphenyl 1 Propene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules. nih.govresearchgate.net DFT calculations are instrumental in predicting a wide array of properties for 3-(4-n-propoxyphenyl)-1-propene.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 3-(4-n-propoxyphenyl)-1-propene, this involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. ossila.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com

The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govchalcogen.ro For 3-(4-n-propoxyphenyl)-1-propene, the HOMO is expected to be localized primarily on the electron-rich propoxyphenyl group, while the LUMO may be distributed over the propene moiety and the aromatic ring. This distribution influences the molecule's role in chemical reactions.

A hypothetical data table for the HOMO-LUMO analysis of 3-(4-n-propoxyphenyl)-1-propene might look like this:

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

| Note: Specific values are not available from the search results and would require dedicated DFT calculations. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. niscpr.res.in This theoretical spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C=C stretching of the propene group, the C-O-C stretching of the ether linkage, and various aromatic C-H and C-C vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. nih.gov Predicted ¹H and ¹³C NMR spectra for 3-(4-n-propoxyphenyl)-1-propene would show distinct signals for the aromatic, propoxy, and propene protons and carbons, aiding in the assignment of experimental spectra.

A sample data table for predicted spectroscopic parameters could be structured as follows:

| Parameter | Predicted Value |

| IR Frequencies (cm⁻¹) | |

| C=C Stretch (alkene) | - |

| C-O-C Stretch (ether) | - |

| Aromatic C-H Stretch | - |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | - |

| Propoxy Protons | - |

| Propene Protons | - |

| ¹³C NMR Chemical Shifts (ppm) | |

| Aromatic Carbons | - |

| Propoxy Carbons | - |

| Propene Carbons | - |

| Note: Specific values are not available from the search results and would require dedicated DFT calculations. |

Charge Distribution and Reactivity Indices

The distribution of electron density within a molecule is fundamental to its reactivity. DFT calculations can provide a detailed picture of this distribution through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). researchgate.netnih.gov The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For 3-(4-n-propoxyphenyl)-1-propene, the oxygen atom of the propoxy group and the π-system of the benzene (B151609) ring and the double bond are expected to be regions of high electron density.

Ab Initio Quantum Chemical Methods

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.govresearchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties, especially those involving weak interactions. nih.gov For 3-(4-n-propoxyphenyl)-1-propene, ab initio calculations could be employed to obtain benchmark energies for the different conformers or to more accurately describe non-covalent interactions that might be important in condensed phases or in interactions with other molecules.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comtaylorfrancis.comarxiv.org An MD simulation of 3-(4-n-propoxyphenyl)-1-propene would involve solving Newton's equations of motion for all atoms in the system, governed by a force field that describes the inter- and intramolecular interactions. nih.govmdpi.com

Computational Modeling of Reaction Mechanisms and Energy Profiles

The elucidation of reaction mechanisms and the corresponding energy profiles for molecules like 3-(4-n-propoxyphenyl)-1-propene is a significant area of research in theoretical and computational chemistry. While specific computational studies directly targeting 3-(4-n-propoxyphenyl)-1-propene are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds. One such relevant investigation focuses on 1-(3',4'-dimethoxyphenyl)propene (DMPP), a molecule that shares the core phenylpropene structure with alkoxy substituents.

A detailed computational study on the reaction mechanism of veratraldehyde (VAD) formation from DMPP provides a framework for understanding the potential chemical transformations of 3-(4-n-propoxyphenyl)-1-propene. nih.govmdpi.com This research employed Density Functional Theory (DFT), a robust quantum mechanical modeling method, to map out the intricate steps involved in the carbon-carbon bond cleavage of the propenyl side chain. nih.govmdpi.com

The rate-determining step in the latter part of the mechanism was identified as TS4, which possesses a significant activation energy of 79.52 kcal/mol. mdpi.com This particular step involves substantial electronic and structural changes, including bond cleavage and formation, without the involvement of free radical species. mdpi.com The entire reaction to form VAD from DMPP was calculated to absorb 172.92 kcal/mol of energy in the form of heat. mdpi.com

To further characterize the reaction, concepts such as the reaction force and the reaction force constant were analyzed along the intrinsic reaction coordinate (IRC) for each transition state. mdpi.com This level of detailed analysis, derived from computational modeling, provides a profound understanding of the electronic events that govern the transformation of the molecule at each stage of the reaction. mdpi.com

These findings on a closely related compound underscore the power of computational chemistry to predict and analyze complex reaction mechanisms and energy landscapes. Similar theoretical approaches could be applied to 3-(4-n-propoxyphenyl)-1-propene to explore its reactivity, predict potential reaction products, and determine the energetic feasibility of various transformation pathways.

Interactive Data Table: Energy Profile of a Model Reaction

The following table summarizes the key energetic parameters for the computationally studied reaction mechanism of 1-(3',4'-dimethoxyphenyl)propene (DMPP) to veratraldehyde (VAD), which serves as a model for the potential reactivity of 3-(4-n-propoxyphenyl)-1-propene.

| Reaction Parameter | Value | Unit |

| Overall Reaction Enthalpy | 172.92 | kcal/mol |

| Nature of Overall Process | Endothermic | - |

| Activation Energy of TS4 | 79.52 | kcal/mol |

| Nature of TS1 | Endothermic | - |

| Nature of TS2 | Exothermic | - |

| Nature of TS3 | Exothermic | - |

| Nature of TS4 | Exothermic | - |

Polymerization and Material Science Perspectives of 3 4 N Propoxyphenyl 1 Propene

Monomer Functionality and Polymerization Potential

3-(4-n-Propoxyphenyl)-1-propene is a monosubstituted alkene containing a phenyl ring, which is further substituted with an electron-donating n-propoxy group at the para position. The key reactive site for polymerization is the carbon-carbon double bond of the 1-propene group. The structure of this monomer, particularly the internal position of the double bond (a β-methylstyrene derivative), significantly influences its polymerization potential.

Research on the closely related monomer, anethole (B165797), reveals that it does not readily undergo free-radical homopolymerization. rsc.orgrsc.orgresearchgate.net This reluctance is attributed to steric hindrance from the β-methyl group and the degradative chain transfer reactions involving the allylic protons of the methyl group, which are particularly labile. However, the electron-rich nature of the double bond, enhanced by the para-alkoxy group, makes it a prime candidate for cationic polymerization. acs.orgacs.org The propenyl group's reactivity allows it to participate in cationic copolymerization and potentially act as a comonomer in radical polymerizations with electron-deficient monomers. researchgate.net Furthermore, the aromatic ring and the propoxy group offer sites for post-polymerization functionalization, expanding the potential applications of the resulting polymers.

Mechanisms of Addition Polymerization

Addition polymerization proceeds by the sequential addition of monomer units to a growing chain without the loss of any atoms. rsc.orgresearchgate.net For 3-(4-n-Propoxyphenyl)-1-propene, several mechanisms can be considered, with cationic and coordination polymerization being the most viable.

Free Radical Polymerization Pathways

In free radical polymerization, an initiator generates a free radical that attacks the monomer's double bond, initiating a chain reaction. youtube.comlibretexts.org However, as established with anethole, 3-(4-n-propoxyphenyl)-1-propene is not expected to homopolymerize effectively via this mechanism. rsc.orgrsc.org The primary reasons for this are:

Steric Hindrance: The methyl group on the double bond sterically hinders the approach of the propagating radical.

Chain Transfer: The presence of labile hydrogens on the allylic methyl group leads to frequent chain transfer reactions, terminating the growing polymer chain and resulting in the formation of low molecular weight oligomers instead of high polymers. rsc.org In these reactions, the propagating radical abstracts a hydrogen atom from the monomer, creating a stable, non-propagating allylic radical.

While homopolymerization is unlikely, 3-(4-n-propoxyphenyl)-1-propene could potentially be incorporated into copolymers via free radical polymerization, acting as both a comonomer and a chain transfer agent. rsc.org

Coordination Polymerization Utilizing Specific Catalysts (e.g., Ziegler-Natta Analogues)

Ziegler-Natta catalysts, typically based on transition metals like titanium or zirconium combined with organoaluminum cocatalysts, are renowned for their ability to polymerize α-olefins with high stereospecificity. researchgate.netrsc.orglibretexts.org These catalysts operate through a coordination-insertion mechanism, where the monomer coordinates to the metal center before inserting into the growing polymer chain. researchgate.net

The polymerization of styrene (B11656) and its substituted derivatives using Ziegler-Natta catalysts has been extensively studied. researchgate.netepa.govgoogle.com For instance, syndiotactic polystyrene is commercially produced using titanium-based catalysts. google.com Given that 3-(4-n-propoxyphenyl)-1-propene is a substituted 1-alkene, its polymerization using Ziegler-Natta catalysts is theoretically plausible. The catalyst's structure would be crucial in overcoming the steric hindrance of the β-methyl group and controlling the stereochemistry of the resulting polymer. Homogeneous metallocene catalysts, a type of Ziegler-Natta catalyst, have shown effectiveness in polymerizing styrene, suggesting they could also be applied to monomers like 3-(4-n-propoxyphenyl)-1-propene. rsc.orgscite.ai

Regiochemistry and Stereochemistry in Polymer Chain Growth

The arrangement of monomer units within a polymer chain defines its microstructure, which in turn dictates its physical and mechanical properties.

Regiochemistry refers to the orientation of monomer addition. For monosubstituted monomers like 3-(4-n-propoxyphenyl)-1-propene, addition typically occurs in a "head-to-tail" fashion to minimize steric hindrance between the bulky substituent groups. libretexts.orglibretexts.org This results in a polymer chain where the substituted carbon atoms are separated by two unsubstituted carbons.

Stereochemistry describes the three-dimensional arrangement of the substituent groups along the polymer backbone. libretexts.orglibretexts.orgyoutube.com Three main arrangements are possible:

Isotactic: All the 4-n-propoxyphenyl groups are on the same side of the polymer chain. This regular structure allows for high crystallinity, resulting in a stronger, more rigid material with a higher melting point. docbrown.infoyoutube.com

Syndiotactic: The 4-n-propoxyphenyl groups alternate regularly from one side of the chain to the other. This arrangement also leads to crystallinity and enhanced properties. docbrown.infoyoutube.com

Atactic: The substituent groups are arranged randomly along the chain. This lack of order results in an amorphous, non-crystalline polymer that is typically softer and has a lower melting point. docbrown.infoyoutube.com

For monomers like this, atactic polymers are often formed via free radical processes, while stereospecific catalysts like Ziegler-Natta systems are required to produce isotactic or syndiotactic polymers. libretexts.orgdocbrown.info Studies on the cationic polymerization of anethole have shown that the use of the trans-isomer of the monomer can lead to stereoregular polymers, indicating that the monomer's geometry can influence the final polymer's stereostructure. researchgate.net

Copolymerization Studies with Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating materials with properties intermediate to or superior to the respective homopolymers. Given the difficulty in homopolymerizing 3-(4-n-propoxyphenyl)-1-propene by radical means, copolymerization represents a crucial pathway to its utilization.

Extensive research on anethole has demonstrated its ability to copolymerize with a variety of vinyl monomers, a behavior that can be extrapolated to 3-(4-n-propoxyphenyl)-1-propene. rsc.orgrsc.orgresearchgate.net

Radical Copolymerization: Anethole has been successfully copolymerized with monomers like acrylic acid, 2-ethylhexyl acrylate, styrene, and methyl methacrylate (B99206). rsc.orgrsc.org The presence of anethole often retards the polymerization rate but can be incorporated into the polymer chain. rsc.org It has been observed to act as both a comonomer and a chain transfer agent, which tends to lower the molecular weight of the resulting copolymer. rsc.org

Cationic Copolymerization: Cationic copolymerization is also a viable route. The synthesis of anethole-lauryl methacrylate copolymers has been achieved using BF₃O(C₂H₅)₂ as an initiator. researchgate.netresearchgate.net The successful cationic copolymerization of anethole with p-methoxystyrene has also been reported. rsc.org

These studies suggest that 3-(4-n-propoxyphenyl)-1-propene could be a versatile comonomer for tailoring the properties of various commodity and specialty polymers.

Influence of the 4-n-Propoxyphenyl Group on Polymerization Behavior and Polymer Microstructure

The 4-n-propoxyphenyl substituent exerts a significant influence on both the polymerization process and the final polymer's characteristics. This influence is primarily electronic and steric in nature.

Electronic Effects: The n-propoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring. This increases the electron density of the phenyl ring and, by extension, the propenyl double bond.

Monomer Reactivity: The increased electron density makes the double bond more nucleophilic and thus highly susceptible to attack by electrophiles, which is why cationic polymerization is a particularly effective method. acs.orgacs.org Conversely, this deactivates the double bond towards radical attack, contributing to its poor performance in free radical homopolymerization.

Carbocation Stability: During cationic polymerization, the electron-donating propoxy group provides powerful resonance stabilization to the carbocation intermediate formed at the benzylic position. This stabilization facilitates the propagation step and is key to achieving controlled or "living" polymerization under specific conditions. acs.org

Steric and Physical Effects:

Polymer Properties: The bulky and somewhat flexible 4-n-propoxyphenyl group acts as a large pendant group on the polymer chain. This bulkiness will affect the polymer's glass transition temperature (Tg), thermal stability, and mechanical properties. For comparison, poly(anethole) has been shown to have a very high glass transition temperature (up to 255 °C) and high thermal stability, properties which would be expected in poly(3-(4-n-propoxyphenyl)-1-propene). acs.orgacs.org

Microstructure: The size of the substituent can influence the stereochemical outcome of coordination polymerization, as the catalyst site must accommodate the bulky group during monomer insertion. This can be exploited to control the tacticity of the polymer. libretexts.org

The table below summarizes the expected polymerization behavior of 3-(4-n-Propoxyphenyl)-1-propene based on data from its analogue, anethole.

| Polymerization Method | Homopolymerization Feasibility | Key Characteristics |

| Free Radical | Unlikely | Subject to strong steric hindrance and chain transfer; may form oligomers. |

| Cationic | Highly Feasible | Electron-donating propoxy group stabilizes the carbocation; can proceed in a "quasiliving" manner with controlled molecular weight. acs.org |

| Coordination (Ziegler-Natta) | Plausible | Potential for stereospecific polymerization (isotactic or syndiotactic); requires catalyst optimization to overcome steric bulk. |

Lack of Publicly Available Research on the Polymerization of 3-(4-n-Propoxyphenyl)-1-propene

Extensive searches for scientific literature and research data concerning the polymerization and material science applications of 3-(4-n-propoxyphenyl)-1-propene have yielded no specific results. The current body of publicly accessible research does not appear to contain studies focused on the development of novel polymeric architectures or advanced materials derived from this particular monomer.

While research exists for structurally related compounds, such as various phenyl propene derivatives and other functionalized styrenic monomers, this information is not directly applicable to 3-(4-n-propoxyphenyl)-1-propene. Adhering to the principles of scientific accuracy, a detailed analysis of its specific polymerization behavior, and the properties of its corresponding polymer, cannot be provided without dedicated research on the compound itself.

Consequently, the creation of an article detailing the development of novel polymeric architectures and advanced materials from 3-(4-n-propoxyphenyl)-1-propene, as per the requested outline, is not feasible at this time due to the absence of foundational research findings in the public domain.

Structure Activity/property Relationship Investigations of 3 4 N Propoxyphenyl 1 Propene

Impact of the Propene Moiety on Chemical Reactivity and Electronic Properties

The propene group (CH2=CH-CH2-) is a key functional group that significantly dictates the chemical reactivity of 3-(4-n-Propoxyphenyl)-1-propene. The presence of the carbon-carbon double bond makes the molecule susceptible to a variety of addition reactions. essentialchemicalindustry.org Like other alkenes, it can undergo reactions such as hydrogenation, halogenation, hydrohalogenation, and hydration. The double bond acts as a nucleophile, readily attacking electrophilic species.

The electronic properties of the propene moiety are characterized by the presence of both sigma (σ) and pi (π) bonds. The π-bond is weaker and more exposed than the σ-bond, making its electrons more available for reaction. This high electron density in the π-system is the primary reason for the alkene's reactivity. The propene group can also participate in polymerization reactions, a characteristic feature of alkenes, leading to the formation of poly(propene) structures. essentialchemicalindustry.org

Role of the 4-n-Propoxyphenyl Substituent in Molecular Behavior

Electronic Effects (Inductive and Resonance Contributions)

The 4-n-propoxyphenyl substituent influences the electronic properties of the propene group through a combination of inductive and resonance effects. The oxygen atom of the propoxy group is highly electronegative and can withdraw electron density from the phenyl ring through the inductive effect (-I effect). wikipedia.org However, the lone pairs of electrons on the oxygen atom can also be delocalized into the π-system of the benzene (B151609) ring, a phenomenon known as the mesomeric or resonance effect (+M effect). brilliant.org This resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions.

Steric Hindrance and Conformational Constraints

The bulkiness of the 4-n-propoxyphenyl substituent can introduce steric hindrance, which is the spatial arrangement of atoms or groups that impedes chemical reactions. quora.comlibretexts.org The size and conformation of this group can affect the accessibility of the propene double bond to reacting species. For instance, in reactions involving large or bulky reagents, the 4-n-propoxyphenyl group might hinder the approach of the reagent to the reactive site. nih.govresearchgate.net

Comparative Studies with Structural Analogues and Derivatives (e.g., Alkoxyphenyl-Substituted Propenes)

To better understand the structure-property relationships of 3-(4-n-Propoxyphenyl)-1-propene, it is useful to compare it with its structural analogues and derivatives. For instance, comparing it with other alkoxyphenyl-substituted propenes, such as 3-(4-methoxyphenyl)-1-propene or 3-(4-ethoxyphenyl)-1-propene, can reveal the influence of the alkyl chain length of the alkoxy group on the compound's properties. nist.govoakwoodchemical.com

Studies on related compounds, such as 3-(4-bromophenyl)-1-propene and 1,2-bis(4-methoxyphenyl)-1-propene, can provide insights into how different substituents on the phenyl ring or modifications to the propene chain affect reactivity and electronic distribution. prepchem.comnih.gov For example, the introduction of a bromine atom, an electron-withdrawing group, would be expected to decrease the electron density of the phenyl ring and potentially influence the reactivity of the propene double bond differently than the electron-donating propoxy group.

Similarly, comparing the propene derivative to its saturated analogue, 3-(4-n-propoxyphenyl)propane, would highlight the specific role of the double bond in the molecule's chemical and physical properties. The absence of the π-bond in the saturated analogue would lead to a significant decrease in reactivity towards addition reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemical compounds based on their molecular structure. nih.govscribd.com These models establish a mathematical relationship between the chemical structure and a specific property of interest. For 3-(4-n-Propoxyphenyl)-1-propene, QSPR models could be developed to predict various physicochemical properties such as boiling point, vapor pressure, and solubility. researchgate.net

Future Research Directions and Emerging Scholarly Avenues

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact. Future research into the synthesis of 3-(4-n-Propoxyphenyl)-1-propene should prioritize the development of sustainable and eco-friendly methods.

A significant area of focus is the use of microwave-assisted organic synthesis. psu.edunih.gov This technique offers numerous advantages over conventional heating methods, including drastically reduced reaction times, lower energy consumption, and often cleaner reactions with higher yields. psu.edu Researchers can explore solvent-free microwave irradiation conditions, which would further enhance the green credentials of the synthesis by reducing the use of hazardous organic solvents. psu.edunih.gov The optimization of parameters such as microwave power and irradiation time will be crucial in developing an efficient and scalable green synthesis protocol. psu.edu

Another promising avenue is the application of biocatalysis. nih.govmdpi.com Enzymes, such as lipases, can be employed to catalyze key steps in the synthesis under mild reaction conditions, often with high selectivity. mdpi.com This approach avoids the need for harsh reagents and can lead to the formation of specific stereoisomers, which is particularly important for biological applications. nih.gov Investigating different microbial sources for novel enzymes and optimizing reaction conditions like temperature, pH, and substrate concentration will be key to developing a robust biocatalytic route to 3-(4-n-Propoxyphenyl)-1-propene. nih.gov

The exploration of deep eutectic solvents (DESs) as alternative reaction media also presents a green chemistry approach. unizar.es DESs are biodegradable, have low toxicity, and can be tailored to specific reactions, potentially leading to improved yields and easier product separation. unizar.es

Exploration of Unconventional Reaction Pathways and Catalysis

Beyond traditional synthetic methods, the exploration of unconventional reaction pathways and novel catalytic systems could lead to more efficient and selective syntheses of 3-(4-n-Propoxyphenyl)-1-propene and its derivatives.

Continuous flow chemistry is a powerful technology that is gaining traction in both academic and industrial settings. bohrium.com Implementing a continuous flow process for the synthesis of 3-(4-n-Propoxyphenyl)-1-propene could offer significant advantages, including improved safety, higher throughput, and precise control over reaction parameters. bohrium.com This could involve designing a multi-step continuous flow system that telescopes several synthetic steps, minimizing manual handling and purification between stages. bohrium.com

The use of sonochemistry, which utilizes ultrasound to induce chemical reactions, is another area ripe for investigation. Sonochemical methods can lead to the formation of highly reactive species and can enhance reaction rates and yields, sometimes under milder conditions than conventional methods.

Furthermore, the investigation of novel catalyst systems is crucial. This could involve the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, contributing to a more sustainable process. The development of catalysts based on earth-abundant and non-toxic metals is a particularly important goal.

Advanced Computational Design and Predictive Modeling

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. nih.govnih.gov By developing QSAR models for derivatives of 3-(4-n-Propoxyphenyl)-1-propene, researchers can predict their potential biological activities, such as antimicrobial or anti-inflammatory effects. researchgate.net This in silico screening approach can help prioritize the synthesis of the most promising compounds, saving time and resources. researchgate.net The development of robust QSAR models requires a diverse dataset of compounds with known activities and the selection of appropriate molecular descriptors. nih.govmdpi.com

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netresearchgate.net DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of 3-(4-n-Propoxyphenyl)-1-propene. researchgate.net For instance, DFT can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and predicting its behavior in various reactions. researchgate.net Furthermore, DFT can be employed to study the mechanism of its synthesis and potential degradation pathways. mdpi.com

The following table summarizes key computational parameters that can be investigated for 3-(4-n-Propoxyphenyl)-1-propene and its derivatives:

| Computational Method | Investigated Properties | Potential Applications |

| QSAR | Biological activity prediction | Drug discovery, materials science |

| DFT | Molecular geometry, electronic structure, reactivity | Reaction mechanism studies, spectroscopic analysis |

| Molecular Docking | Binding affinity to biological targets | Virtual screening for drug candidates |

Integration with Emerging Analytical Techniques

The comprehensive characterization of 3-(4-n-Propoxyphenyl)-1-propene and its reaction products requires the use of advanced analytical techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are essential for routine characterization, advanced NMR techniques can provide deeper structural insights. ipb.pt Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals and to determine the connectivity of atoms within the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of the molecule. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 3-(4-n-Propoxyphenyl)-1-propene and its derivatives with high accuracy. unizar.es Different ionization techniques, such as electrospray ionization (ESI) and electron ionization (EI), can be employed depending on the properties of the analyte. nist.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information.

The integration of these advanced analytical techniques with computational modeling will provide a powerful synergistic approach for the comprehensive understanding of 3-(4-n-Propoxyphenyl)-1-propene. For example, experimental NMR and MS data can be compared with theoretically predicted spectra from DFT calculations to validate the proposed structures. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-n-Propoxyphenyl)-1-propene, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-n-propoxyacetophenone with acetaldehyde in ethanol under basic conditions (e.g., NaOH). Optimization includes varying catalyst concentration (5–10% NaOH), temperature (25–60°C), and reaction time (4–12 hours). Yields improve with slow addition of aldehydes to avoid side reactions like polycondensation .

Q. Which spectroscopic techniques are most effective for characterizing 3-(4-n-Propoxyphenyl)-1-propene, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect a doublet at δ 6.8–7.2 ppm for the aromatic protons, a triplet for the propoxy –OCH₂– group (δ 3.8–4.2 ppm), and a doublet of doublets for the α,β-unsaturated protons (δ 6.2–6.8 ppm).

- ¹³C NMR : The carbonyl carbon appears at δ 190–200 ppm, while the alkene carbons resonate at δ 120–140 ppm.

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .

Q. What safety protocols are recommended for handling 3-(4-n-Propoxyphenyl)-1-propene during synthesis and disposal?

- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Waste should be neutralized with dilute acetic acid, stored in labeled containers, and disposed via licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions